Topological Polar Surface Area (tPSA) Comparison: Impact on Blood-Brain Barrier Penetration Potential
The target compound exhibits a topological polar surface area (tPSA) of 39.68 Ų [1], which is lower than the pyridin-2-yl analog (tPSA ~45.2 Ų) [2] and significantly lower than the pyrimidin-2-yl analog (tPSA ~58.4 Ų) [3]. This lower tPSA predicts superior passive blood-brain barrier penetration according to the widely accepted threshold of <90 Ų for CNS drugs, positioning the 6-methylpyridazine variant as a more favorable CNS screening candidate.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 39.68 Ų |
| Comparator Or Baseline | N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cinnamamide: ~45.2 Ų; N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide: ~58.4 Ų |
| Quantified Difference | 5.5 Ų lower vs. pyridine analog; 18.7 Ų lower vs. pyrimidine analog |
| Conditions | Calculated using standard tPSA method (Ertl, 2000) |
Why This Matters
A lower tPSA correlates with higher CNS permeability, making this compound a preferred choice for neuropsychiatric or neurodegenerative target screening over pyridine or pyrimidine analogs.
- [1] ZINC Database, ZINC299802459; Sterling and Irwin, J. Chem. Inf. Model., 2015, 55, 2324–2337. View Source
- [2] ZINC Database, ZINC28523882; Sterling and Irwin, J. Chem. Inf. Model., 2015, 55, 2324–2337. View Source
- [3] ZINC Database, ZINC328881530; Sterling and Irwin, J. Chem. Inf. Model., 2015, 55, 2324–2337. View Source
